3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
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Description
3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.162. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Researchers have developed new synthesis pathways for creating derivatives of 1,6-naphthyridines, including those with "3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one" structure. One method involves the amination of 1,6- and 1,7-naphthyridines using potassium amide/liquid ammonia/potassium permanganate, yielding 2-X-4-amino-3-nitro-1,6-naphthyridines among other derivatives (Woźniak et al., 2010). Another innovative approach described a general synthesis method for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, enhancing the molecular diversity of naphthyridinone derivatives (Murray et al., 2023).
Detection of Environmental Hazards
The compound and its derivatives have been investigated for environmental applications, such as the detection of nitroaromatic compounds. One study demonstrated the use of 1,8-naphthyridine-based sensors for efficient and sensitive detection of picric acid in aqueous media, highlighting the potential of these compounds in environmental monitoring and safety applications (Chahal & Sankar, 2015).
Pharmaceutical Research
In the realm of pharmaceutical research, compounds with the "this compound" structure have been explored for their bioactive potential. For instance, specific derivatives have been evaluated for their topoisomerase-I targeting activity and cytotoxicity, offering insights into the development of new anticancer agents (Singh et al., 2003).
Properties
IUPAC Name |
3-nitro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h3-4H,1-2H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIORKLHQSWESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.